molecular formula C12H14ClNO2 B2780233 Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride CAS No. 2411180-54-4

Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride

Cat. No. B2780233
CAS RN: 2411180-54-4
M. Wt: 239.7
InChI Key: BZBZKIUEVRGSBJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride, also known as MAEP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of amino acid derivatives and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).

Scientific Research Applications

Enantioselective Synthesis

An efficient stereoselective synthesis method for Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound structurally related to the one , was developed. This synthesis method is crucial for the production of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. The process involves hydrogenation of enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary under mild conditions. This method could potentially be applied to synthesize related compounds, including Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate hydrochloride (Zhong et al., 1999).

Anticancer Activity

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives were synthesized and evaluated for their potential anticancer activity. The study focused on structure modification and resulted in the synthesis of compounds with potent HDAC inhibitory action. These compounds selectively inhibited the proliferation of colon cancer cells, demonstrating their potential as anticancer agents. Such research underlines the importance of structural modifications in developing new therapeutic agents (Rayes et al., 2020).

Catalysis and Material Science

The study on the methoxycarbonylation of ethene to produce methyl propanoate revealed a highly active and selective catalyst based on a new zero-valent palladium complex. This research is significant for industrial chemistry, showing the potential of novel catalysts in improving the efficiency and selectivity of chemical processes. Such catalysts could be utilized in various synthetic applications, including the production of Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate hydrochloride (Clegg et al., 1999).

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2;/h1,4-7,11H,8,13H2,2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUFAADHNFOMDU-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-3-(4-ethynylphenyl)propanoate;hydrochloride

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